Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate
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Overview
Description
Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an ammonium ion, a dihydro-1,3-dioxo-1H-inden-2-yl group, a hydroxybenzo(f)quinoline moiety, and a sulphonate group. It is used in various scientific research applications due to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate involves multiple steps, starting from the preparation of the intermediate compounds. The key steps include:
Formation of the Inden-2-yl Intermediate: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the inden-2-yl group.
Introduction of the Hydroxybenzo(f)quinoline Moiety: This step typically involves a Friedel-Crafts acylation reaction followed by cyclization to introduce the hydroxybenzo(f)quinoline structure.
Ammonium Salt Formation: The final step involves the neutralization of the sulphonated product with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cell Signaling Pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate can be compared with other similar compounds, such as:
Benzoquinoline Derivatives: Compounds with similar quinoline structures but different substituents.
Indenyl Compounds: Compounds containing the indenyl group but lacking the quinoline moiety.
Sulphonate Salts: Compounds with different cations or additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
83929-61-7 |
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Molecular Formula |
C22H16N2O6S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
azanium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate |
InChI |
InChI=1S/C22H13NO6S.H3N/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26;/h1-10,20,23H,(H,27,28,29);1H3 |
InChI Key |
XVUMWKSCMCXSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[NH4+] |
Origin of Product |
United States |
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